3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

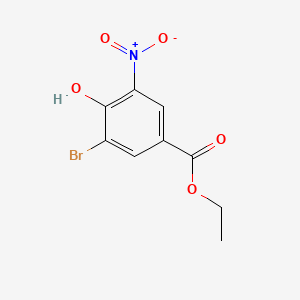

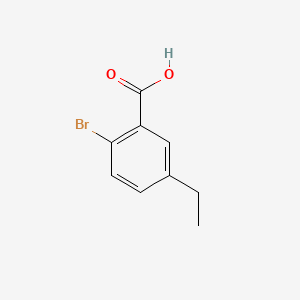

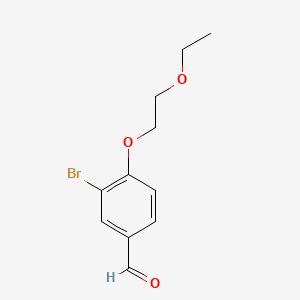

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde consists of a benzene ring substituted with a bromine atom, an aldehyde group, and an ethoxyethoxy group .Scientific Research Applications

One significant application involves its use in the synthesis of complex molecules through halogenation reactions. For example, the conversion of p-hydroxy benzaldehyde to 3,5-bromo-4-hydroxy benzaldehyde via bromination, followed by further reactions to obtain 3,4,5-trimethoxy benzaldehyde, demonstrates its utility in synthesizing methoxylated compounds, which are crucial in pharmaceuticals and agrochemicals (Yangyu Feng, 2002).

Additionally, the ethoxylation process, where 3-bromo-4-hydroxy benzaldehyde is transformed into ethyl vanillin, highlights its role in flavor and fragrance chemistry. The optimization of reaction conditions, such as temperature and solvent choice, significantly impacts the yield and purity of the final products, underscoring the importance of understanding and controlling these synthesis parameters (Diao Jiangao, 2010).

Biological and Material Science Applications

The compound's derivatives have been explored for their biological activities, such as nematicidal properties. The synthesis of various substituted phenyl-1-(4-hydroxyphenyl)-2-propen-1-ones from substituted benzaldehydes, including 3-bromo-4-(2-ethoxyethoxy)benzaldehyde derivatives, and their evaluation against root-knot nematodes (Meloidogyne javanica) indicate potential agricultural applications. The study found that incorporating a carbamoyloxy moiety into 2-propen-1-ones enhanced their nematicidal activity, providing insights into designing new agrochemicals (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).

In the realm of material science, the compound's derivatives contribute to the development of novel materials. For instance, the synthesis of cubane cobalt and nickel clusters employing derivatives of 3-bromo-4-(2-ethoxyethoxy)benzaldehyde showcases its utility in creating materials with unique magnetic properties. Such materials have potential applications in data storage, magnetic sensors, and catalysis, highlighting the compound's role in advancing nanotechnology and materials science (Shuhua Zhang et al., 2013).

Safety and Hazards

properties

IUPAC Name |

3-bromo-4-(2-ethoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRBJSLYARXFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733923 |

Source

|

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

CAS RN |

1341950-98-8 |

Source

|

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)